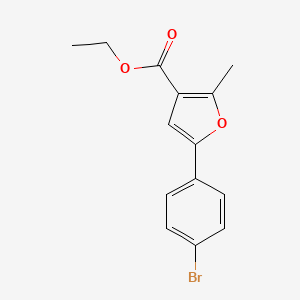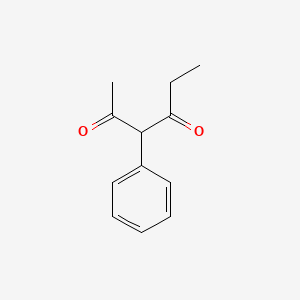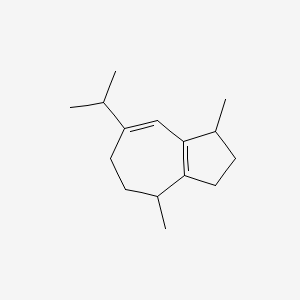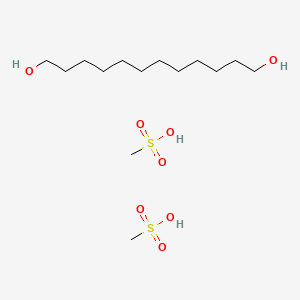
Imidazolidinetrione, 3-(2-bromoethyl)-1-(1-naphthylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazolidinetrione, 3-(2-bromoethyl)-1-(1-naphthylmethyl)- is a synthetic organic compound that belongs to the class of imidazolidinetriones These compounds are characterized by a five-membered ring containing three carbonyl groups and a nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Imidazolidinetrione, 3-(2-bromoethyl)-1-(1-naphthylmethyl)- typically involves the reaction of imidazolidinetrione with 2-bromoethyl and 1-naphthylmethyl reagents under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability.
化学反应分析
Types of Reactions
Imidazolidinetrione, 3-(2-bromoethyl)-1-(1-naphthylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The bromine atom in the 2-bromoethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: May serve as a probe or reagent in biochemical assays.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Could be used in the manufacture of specialty chemicals or materials.
作用机制
The mechanism of action of Imidazolidinetrione, 3-(2-bromoethyl)-1-(1-naphthylmethyl)- involves its interaction with specific molecular targets. The bromine atom in the 2-bromoethyl group can participate in electrophilic reactions, while the naphthylmethyl group may enhance binding affinity to certain proteins or enzymes.
相似化合物的比较
Similar Compounds
- Imidazolidinetrione, 3-(2-chloroethyl)-1-(1-naphthylmethyl)-
- Imidazolidinetrione, 3-(2-iodoethyl)-1-(1-naphthylmethyl)-
Uniqueness
Imidazolidinetrione, 3-(2-bromoethyl)-1-(1-naphthylmethyl)- is unique due to the presence of the bromine atom, which can undergo specific reactions not possible with chlorine or iodine analogs. This uniqueness can be leveraged in various chemical and biological applications.
属性
CAS 编号 |
101564-85-6 |
|---|---|
分子式 |
C16H13BrN2O3 |
分子量 |
361.19 g/mol |
IUPAC 名称 |
1-(2-bromoethyl)-3-(naphthalen-1-ylmethyl)imidazolidine-2,4,5-trione |
InChI |
InChI=1S/C16H13BrN2O3/c17-8-9-18-14(20)15(21)19(16(18)22)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7H,8-10H2 |
InChI 键 |
CBDDXKCBLPAKTG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C(=O)C(=O)N(C3=O)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene](/img/structure/B14323548.png)
![Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane](/img/structure/B14323552.png)


![[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide](/img/structure/B14323571.png)

![4-{[(6-Nitro-1,3-benzothiazol-2-yl)amino]methyl}benzoic acid](/img/structure/B14323580.png)

![3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-4-oxobutanoate](/img/structure/B14323589.png)


![2-{[2-(4-Azidophenyl)ethyl]amino}ethan-1-ol](/img/structure/B14323615.png)

![1,1'-{[4-Bromo-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14323627.png)
